molecular formula C6H17N3 B14682754 N~1~-(3-Aminopropyl)propane-1,1-diamine CAS No. 36787-86-7

N~1~-(3-Aminopropyl)propane-1,1-diamine

Cat. No.: B14682754
CAS No.: 36787-86-7
M. Wt: 131.22 g/mol
InChI Key: QDPLEJZEUKSGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N¹-(3-Aminopropyl)propane-1,1-diamine (CAS 36787-86-7) is a branched aliphatic diamine characterized by a propane backbone with two amine groups at the 1,1-positions and a 3-aminopropyl substituent on the N¹ nitrogen. Its molecular formula is C₆H₁₇N₃, with a molecular weight of 131.22 g/mol.

Properties

CAS No.

36787-86-7

Molecular Formula

C6H17N3

Molecular Weight

131.22 g/mol

IUPAC Name

1-N'-(3-aminopropyl)propane-1,1-diamine

InChI

InChI=1S/C6H17N3/c1-2-6(8)9-5-3-4-7/h6,9H,2-5,7-8H2,1H3

InChI Key

QDPLEJZEUKSGDV-UHFFFAOYSA-N

Canonical SMILES

CCC(N)NCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~-(3-Aminopropyl)propane-1,1-diamine can be synthesized through a two-step process. Initially, acrylonitrile reacts with ammonia to form N-(2-cyanoethyl)-3-aminopropionitrile. This intermediate is then subjected to catalytic hydrogenation without isolation and purification to yield N1-(3-Aminopropyl)propane-1,1-diamine . The overall yield of this two-step reaction can exceed 80% .

Industrial Production Methods

In industrial settings, the production of N1-(3-Aminopropyl)propane-1,1-diamine involves the use of a fixed bed reactor and molecular sieves as catalysts. The reaction between ammonia and acrylonitrile is carried out under controlled conditions, followed by direct catalytic hydrogenation to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-Aminopropyl)propane-1,1-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between N¹-(3-Aminopropyl)propane-1,1-diamine and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key References
N¹-(3-Aminopropyl)propane-1,1-diamine 36787-86-7 C₆H₁₇N₃ 131.22 1,1-diamine backbone; N¹-3-aminopropyl group
N¹,N¹-Bis(3-aminopropyl)propane-1,3-diamine 4963-47-7 C₉H₂₄N₄ 188.32 1,3-diamine backbone; N¹,N¹-bis(3-aminopropyl)
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine 2372-82-9 C₁₈H₄₁N₃ 299.54 1,3-diamine backbone; N-dodecyl and N-3-aminopropyl
N-Oleyl-dipropylene triamine 28872-01-7 C₂₄H₅₁N₃ 381.68 Branched triamine; oleyl (C₁₈ unsaturated) chain
1,3-Propanediamine,N1,N1-bis(2-aminoethyl)- 13002-64-7 C₇H₂₀N₄ 160.26 1,3-diamine backbone; bis(2-aminoethyl) substituents
Key Observations:
  • Substituent Effects: Alkyl chains (e.g., dodecyl in 2372-82-9) enhance hydrophobicity, whereas aminopropyl groups increase polarity and coordination capacity .

Physicochemical Properties

Data from analogs suggest trends in solubility, thermal stability, and reactivity:

Property N¹-(3-Aminopropyl)propane-1,1-diamine (Inferred) N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine N-Oleyl-dipropylene triamine
Water Solubility Moderate (similar to short-chain amines) Low (73 mg/L at 23°C) Very low (hydrophobic)
Boiling Point ~200–250°C (estimated) >300°C 300°C
Density ~0.9–1.0 g/cm³ 0.85 g/cm³ at 20°C 0.85 g/cm³ at 20°C
Application Chelation, polymer synthesis Surfactants, lab chemicals Surfactants, corrosion inhibitors

Sources :

Q & A

Q. What are the standard synthetic routes for N¹-(3-Aminopropyl)propane-1,1-diamine, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution between 1,3-diaminopropane and methylamine under controlled conditions. Key parameters include:

  • Solvent : Aqueous or alcoholic media to enhance solubility.
  • Temperature : 50–100°C to balance reaction rate and selectivity.
  • Catalysts : Acidic/basic catalysts (e.g., NaOH or HCl) to accelerate amine coupling.
  • Atmosphere : Inert gas (N₂ or Ar) to prevent oxidation of primary amines. Yield optimization involves monitoring pH and using continuous flow reactors for scalability .

Q. How is N¹-(3-Aminopropyl)propane-1,1-diamine purified post-synthesis?

Purification methods include:

  • Distillation : Effective for separating low-boiling-point byproducts.
  • Crystallization : Utilized for high-purity requirements, often with ethanol/water mixtures.
  • Chromatography : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) for analytical-grade purity. Post-purification, NMR and mass spectrometry validate structural integrity .

Q. What are the primary chemical reactions involving this compound?

The amine groups participate in:

  • Oxidation : Using H₂O₂ or KMnO₄ to form nitroso/nitro derivatives.
  • Reduction : LiAlH₄ or NaBH₄ converts imine intermediates to secondary amines.
  • Nucleophilic Substitution : Reacts with acyl chlorides or aldehydes to form amides/imines. Reaction outcomes depend on stoichiometry and protecting group strategies .

Q. What safety protocols are critical when handling this compound?

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential amine vapors.
  • First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. SDS sheets emphasize avoiding prolonged exposure and storing in airtight containers .

Advanced Research Questions

Q. How can synthesis scalability be improved without compromising yield?

Continuous flow reactors enhance scalability by maintaining precise temperature and reactant ratios. Process parameters (residence time, flow rate) are optimized via computational modeling (e.g., CFD simulations). Catalyst immobilization on solid supports (e.g., silica) reduces leaching and improves reusability .

Q. How should researchers address contradictions in spectroscopic data during characterization?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Mitigation strategies include:

  • Multi-solvent analysis : Compare spectra in D₂O vs. CDCl₃.
  • 2D NMR : Use COSY or HSQC to resolve overlapping signals.
  • Computational validation : DFT calculations (e.g., Gaussian) predict vibrational frequencies for IR alignment .

Q. What methodologies are used to study its sorption kinetics for metal recovery?

  • Pseudo-first-order models : Fit kinetic data to determine rate constants (k₁) for Ag(I) adsorption.
  • Isotherm studies : Langmuir/Freundlich models quantify maximum sorption capacity (e.g., 130.7 mg/g for Ag(I)).
  • Selectivity assays : Compete Ag(I) with Cu(II)/Pb(II) in chloride solutions; ICP-MS quantifies metal uptake .

Q. How does structural modification enhance selectivity in metal ion recovery?

Introducing heterocyclic moieties (e.g., pipecoline or pyrrolidinone) increases chelation sites for target metals. For Ag(I):

  • Trans-1,4-diaminocyclohexane-modified resins show >90% selectivity over Cu(II)/Zn(II).
  • pH optimization (pH 3–5) leverages amine protonation to favor Ag(I) binding .

Q. What mechanistic insights guide reagent selection for functionalization?

  • Steric effects : Bulky reagents (e.g., tert-butyloxycarbonyl) protect primary amines selectively.
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) direct substitution to specific amine sites.
  • Kinetic studies : Monitor reaction progress via TLC/GC-MS to identify rate-determining steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.